Methyl 1-methylpyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

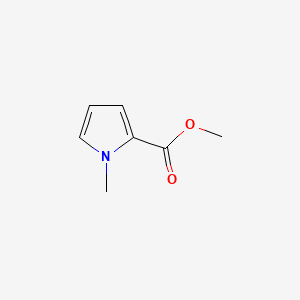

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHVGKYWHWFAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191055 | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37619-24-2 | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037619242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details a plausible synthetic pathway via Fischer esterification of its carboxylic acid precursor, including a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the title compound, summarizing its physicochemical and spectroscopic properties in clearly structured tables. The guide is supplemented with visual diagrams to elucidate the experimental workflow, adhering to specified formatting guidelines for clarity and technical accuracy.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active molecules and functional materials. The strategic functionalization of the pyrrole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound (CAS No: 37619-24-2) is a derivative that serves as a valuable building block in the synthesis of more complex molecular architectures. Its structure, featuring both an N-methyl group and a methyl ester at the 2-position, offers distinct reactivity and potential for further chemical modification. This guide outlines a common and effective method for its preparation and provides a detailed analysis of its characteristic properties.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 1-methylpyrrole-2-carboxylic acid. The Fischer esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol, is a well-established method for this transformation.

Synthetic Pathway

The overall synthetic scheme involves a two-step process, starting from commercially available starting materials. The first step would be the synthesis of the precursor, 1-methylpyrrole-2-carboxylic acid, followed by its esterification to the desired product. However, as 1-methylpyrrole-2-carboxylic acid is also commercially available, this guide will focus on the final esterification step.

Step 1: Fischer Esterification

1-Methylpyrrole-2-carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to yield this compound. The use of excess methanol helps to drive the equilibrium towards the product side.

Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures.[1]

Materials:

-

1-Methylpyrrole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing 1-methylpyrrole-2-carboxylic acid (1.0 equivalent), add a significant excess of anhydrous methanol to act as both reactant and solvent.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the mixture.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux with continuous stirring for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

References

"Methyl 1-methylpyrrole-2-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available spectral and physicochemical data. The document also outlines a representative experimental protocol for its synthesis and purification, intended to serve as a practical resource for laboratory professionals.

Chemical Identity and Physical Properties

This section details the fundamental identifiers and physical characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 37619-24-2 | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Clear colorless to yellow to orange liquid | |

| Boiling Point | 96-98 °C at 15 mmHg | |

| Refractive Index | 1.5195-1.5225 at 20°C |

Spectroscopic Data

The following tables summarize the key spectral data for the characterization of this compound.

Mass Spectrometry

| m/z | Intensity |

| 139 | 100% |

| 108 | 80% |

| 80 | 60% |

| 53 | 40% |

| 39 | 20% |

| Data Source: NIST Mass Spectrometry Data Center[1] |

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. Key absorption bands are expected for C-H, C=O (ester), and C-N bonds characteristic of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR data are crucial for the structural confirmation of this compound. While specific peak assignments with coupling constants were not found in the initial search, ¹³C NMR spectral data is available through SpectraBase.[1][3]

Chemical Properties and Reactivity

This compound possesses the characteristic reactivity of an ester and a pyrrole ring. The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 1-methylpyrrole-2-carboxylic acid and methanol. The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 2-position will influence the regioselectivity of such reactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a standard and reliable method for its preparation is the Fischer esterification of its corresponding carboxylic acid precursor, 1-methylpyrrole-2-carboxylic acid.

Synthesis of this compound via Fischer Esterification (Representative Protocol)

This protocol is based on the general principles of Fischer esterification and is adapted for the specific substrate.[4][5][6][7]

Materials:

-

1-Methylpyrrole-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylpyrrole-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: To this solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC, typically several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation. Given the reported boiling point of 96-98 °C at 15 mmHg, a fractional distillation setup under reduced pressure is recommended to obtain the pure product.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Properties

This diagram shows the relationship between the chemical structure and its resulting physical and spectral properties.

Caption: Relationship between the chemical structure and its properties.

Safety and Handling

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While a specific, validated synthesis protocol is not available in the public literature, the provided representative Fischer esterification method offers a reliable starting point for its preparation in a laboratory setting. The compiled spectral data will be invaluable for the structural confirmation and characterization of this compound in research and development applications.

References

- 1. This compound | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methylpyrrole-2-carboxylate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, a representative experimental protocol for its synthesis, and its role as a versatile building block for more complex molecules.

Chemical Identity and Properties

This compound is a pyrrole derivative characterized by a methyl group at the nitrogen atom of the pyrrole ring and a methyl ester at the 2-position.

IUPAC Name: this compound[1]

CAS Number: 37619-24-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthetic procedures, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem[1] |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| Appearance | Colorless to yellow liquid | Thermo Scientific |

| Assay | ≥98.5% | Thermo Scientific |

| Refractive Index (@ 20°C) | 1.5195-1.5225 | Thermo Scientific |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 139.063328530 Da | PubChem[1] |

| Monoisotopic Mass | 139.063328530 Da | PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectroscopic identifiers are listed in Table 2.

| Spectroscopic Data | Identifier | Source |

| InChI | InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3 | PubChem[1] |

| InChIKey | APHVGKYWHWFAQV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CN1C=CC=C1C(=O)OC | PubChem[1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 1-methyl-2-pyrrolecarboxylic acid with methanol in the presence of an acid catalyst.[2] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used.[2][3]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative procedure for the synthesis of this compound from 1-methyl-2-pyrrolecarboxylic acid.

Materials:

-

1-Methyl-2-pyrrolecarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)[2]

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-pyrrolecarboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically refluxed for 2-10 hours, and its progress can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[4]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation if necessary.

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The pyrrole scaffold is a common motif in a wide range of biologically active compounds.[5] The methyl ester group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to create novel drug candidates and other specialty chemicals.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.

Caption: Synthesis workflow via Fischer-Speier esterification.

Role as a Chemical Intermediate

This diagram illustrates the logical relationship of this compound as a key intermediate in the development of more complex molecules.

Caption: Role as a versatile chemical intermediate.

References

"Methyl 1-methylpyrrole-2-carboxylate" molecular structure and formula

An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for an audience with a strong background in chemistry and pharmacology, offering detailed data and experimental protocols to support research and development activities.

Molecular Structure and Chemical Formula

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure consists of a pyrrole ring with a methyl group attached to the nitrogen atom (position 1) and a methyl carboxylate group at position 2.

The key identifiers and properties of this molecule are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₉NO₂[1][2] |

| CAS Number | 37619-24-2[1][2] |

| Molecular Weight | 139.15 g/mol [1] |

| SMILES | CN1C=CC=C1C(=O)OC[1] |

| InChI Key | APHVGKYWHWFAQV-UHFFFAOYSA-N[1][2] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, purification, and characterization.

| Property | Value | Source |

| Appearance | Clear colorless to yellow to orange liquid | Thermo Scientific |

| Refractive Index (@ 20°C) | 1.5195-1.5225 | Thermo Scientific |

| ¹H NMR (DMSO-d₆, ppm) | 7.04 (d), 6.81 (d), 6.07 (t), 3.85 (s), 3.72 (s) | ChemicalBook |

| ¹³C NMR | Data available | PubChem[1], SpectraBase[3] |

| IR Spectrum | Data available | NIST WebBook[4] |

| Mass Spectrum (EI) | Major peaks at m/z 139, 108 | NIST WebBook[2] |

Note: NMR peak assignments are inferred from the structure and may require further experimental verification.

Experimental Protocols: Synthesis of Pyrrole Derivatives

The synthesis of substituted pyrroles is a fundamental process in organic chemistry, with various methods available. Below is a representative protocol for the N-methylation of a pyrrole precursor, a common step in the synthesis of compounds like this compound.

N-Methylation of Pyrrole using Methyl Iodide and a Base

This protocol describes a general method for the N-methylation of pyrrole, which can be adapted for precursors to this compound.

Materials:

-

Pyrrole (or a suitable pyrrole-2-carboxylate precursor)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone (or another appropriate solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add pyrrole (1 equivalent) and acetone.

-

Addition of Base: Add potassium carbonate (1.5-2 equivalents) to the solution.

-

Addition of Methylating Agent: While stirring, add methyl iodide (1.1-1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent to yield the crude N-methylated pyrrole. Further purification can be achieved by distillation or column chromatography.

Biological and Pharmacological Context

While this compound itself is not extensively documented as a bioactive molecule, the pyrrole-2-carboxamide scaffold is of significant interest in drug discovery.

Pyrrole-2-carboxamides as MmpL3 Inhibitors

Recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[5] This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs, particularly for combating drug-resistant strains.

A structure-activity relationship (SAR) study of these compounds revealed key structural features that influence their antimycobacterial activity.[5] The diagram below illustrates the logical relationships in this SAR study.

This research highlights the potential of the pyrrole scaffold, including derivatives of this compound, as a starting point for the design of novel therapeutic agents.

Conclusion

This compound is a well-characterized small molecule with established synthetic routes. While its direct biological applications are not widely reported, its structural motif is present in compounds with significant pharmacological activity. This guide provides foundational data and protocols to aid researchers in the synthesis and study of this and related compounds for applications in medicinal chemistry and drug discovery.

References

- 1. This compound | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methylpyrrole-2-carboxylate (C₇H₉NO₂), a heterocyclic compound of interest in chemical research and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Compound Identification

| Parameter | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 37619-24-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |

| Chemical Structure | ||

| PubChem |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted and reported ¹H and ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

A computed ¹³C NMR spectrum is available and provides valuable information about the carbon skeleton of the molecule.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~162 |

| C2 | ~125 |

| C5 | ~129 |

| C3 | ~115 |

| C4 | ~108 |

| N-CH₃ | ~36 |

| O-CH₃ | ~51 |

Data sourced from SpectraBase.[2]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound from the NIST/EPA Gas-Phase Infrared Database shows several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3000-2850 | Medium | C-H stretching (methyl groups) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1540 | Medium | C=C stretching (pyrrole ring) |

| ~1450 | Medium | C-H bending (methyl groups) |

| ~1280 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-N stretching |

Data interpreted from the NIST Gas-Phase IR Spectrum.[3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 108 | 85 | [M - OCH₃]⁺ |

| 80 | 40 | [M - COOCH₃]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

| 39 | 25 | [C₃H₃]⁺ |

Data sourced from the NIST Chemistry WebBook.[4]

The base peak at m/z 139 corresponds to the molecular ion. A significant fragment is observed at m/z 108, which can be attributed to the loss of a methoxy radical (•OCH₃).[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition (FT-IR):

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary GC column before entering the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

-

Instrument: A GC-MS system equipped with an EI source.

-

Parameters:

-

Ionization energy: 70 eV

-

Mass range: 35-500 amu

-

Scan speed: 1-2 scans/second

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Technical Guide: Physicochemical Properties of Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the solubility and stability of Methyl 1-methylpyrrole-2-carboxylate. A comprehensive literature search revealed a significant lack of specific quantitative data for this compound. The information presented herein is based on available data for structurally related compounds and established scientific methodologies for determining these properties. All data for related compounds should be considered as estimations, and experimental verification for this compound is strongly recommended.

Introduction

This compound (C₇H₉NO₂) is a heterocyclic ester of interest in organic synthesis and pharmaceutical development.[1] A thorough understanding of its solubility and stability is critical for its application in drug discovery, formulation, and manufacturing. This guide provides a summary of available data for related compounds and outlines detailed experimental protocols for the determination of these key physicochemical parameters for this compound.

Physicochemical Properties

Table 1: Physicochemical Data for Related Pyrrole Compounds

| Property | Methyl pyrrole-2-carboxylate | 1-Methyl-2-pyrrolecarboxylic acid |

| Molecular Formula | C₆H₇NO₂[2] | C₆H₇NO₂[3] |

| Molecular Weight | 125.13 g/mol [2] | 125.13 g/mol |

| Melting Point | 74-78 °C[2][4] | 136-138 °C |

| Boiling Point | 104-105 °C at 9 Torr[4] | Not available |

| Water Solubility | Soluble[2][4] | No data available[3] |

| Organic Solvent Solubility | Slightly soluble in Chloroform and DMSO[4] | Soluble in ethanol and ether[4] |

| Stability | Not specified | Stable under recommended storage conditions[3] |

Experimental Protocols

To address the gap in available data, the following sections detail standard experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.

-

Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the suspension to settle at the constant temperature, permitting the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original solubility of the compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with a strong acid (e.g., 0.1 M HCl) and maintain at a controlled temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: Treat the sample solution with a strong base (e.g., 0.1 M NaOH) and maintain at a controlled temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose a solid sample and a solution sample to light of a specified wavelength and intensity, following ICH Q1B guidelines.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition. Neutralize the acid- and base-stressed samples before analysis.

-

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradants. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

-

-

Data Evaluation:

-

Quantify the amount of remaining this compound at each time point.

-

Calculate the degradation rate and identify the degradation pathways under each stress condition.

-

Conclusion

The successful application of this compound in research and development necessitates a clear understanding of its solubility and stability profiles. While direct experimental data is currently lacking in publicly accessible literature, this guide provides the necessary framework for researchers to generate this critical information. The outlined protocols for solubility determination and stability assessment are robust, widely accepted, and will yield the high-quality data required for informed decision-making in drug development and other scientific endeavors. It is imperative that these experimental evaluations are conducted to ensure the effective and reliable use of this compound.

References

Methyl 1-methylpyrrole-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpyrrole-2-carboxylate is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its rigid pyrrole core, substituted with a reactive carboxylate group, makes it an invaluable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 37619-24-2 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data:

-

¹H NMR: Protons on the pyrrole ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). The N-methyl and O-methyl groups will appear as sharp singlets in the upfield region (δ 3.5-4.0 ppm).

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). The carbons of the pyrrole ring will appear in the aromatic region (δ 100-140 ppm), while the methyl carbons will be upfield.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1700-1730 cm⁻¹. C-H stretching and C-N stretching bands will also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 139.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the pyrrole ring followed by N-methylation and esterification. While a specific, detailed protocol for this exact molecule is not available in the reviewed literature, a reliable synthetic route can be constructed based on established methods for analogous compounds.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis via N-methylation of Methyl pyrrole-2-carboxylate

This protocol is adapted from general procedures for the N-alkylation of pyrroles.[2]

Materials:

-

Methyl pyrrole-2-carboxylate

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Methyl pyrrole-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those with biological activity. The ester functionality can be readily converted into other functional groups such as amides, hydrazides, and carboxylic acids, providing a handle for further molecular elaboration.

Synthesis of Pyrrole-2-carboxamides: Key Intermediates for MmpL3 Inhibitors

A prominent application of this compound is in the synthesis of pyrrole-2-carboxamides. These compounds have emerged as a promising class of inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[3] Inhibition of MmpL3 disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial death.

Experimental Protocol: General Procedure for the Synthesis of Pyrrole-2-carboxamides

This protocol is adapted from the synthesis of related pyrrole-2-carboxamide MmpL3 inhibitors.[3]

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Trimethylaluminum (AlMe₃)

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the desired primary amine (1.2 eq) in toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C and slowly add a 2 M solution of trimethylaluminum in toluene (1.2 eq).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in toluene to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide.

MmpL3 Signaling Pathway and Mechanism of Inhibition

The MmpL3 protein is an essential inner membrane transporter in Mycobacterium tuberculosis. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are major components of the mycobacterial outer membrane, which is critical for the bacterium's survival and virulence.

Inhibition of MmpL3 disrupts this crucial transport process, leading to the accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall. This ultimately compromises the integrity of the cell envelope, making the bacterium susceptible to host immune defenses and other stressors, leading to cell death.

Diagram of the MmpL3-Mediated Mycolic Acid Transport Pathway and its Inhibition:

Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxamides.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its ester group provide a convenient entry point for the construction of a diverse range of complex molecules. The successful application of this compound in the development of potent MmpL3 inhibitors highlights its significance in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.

References

- 1. This compound | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Methyl 1-methylpyrrole-2-carboxylate Derivatives: A Technical Guide

Executive Summary: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Derivatives of Methyl 1-methylpyrrole-2-carboxylate, a simple pyrrole compound, have emerged as promising candidates in drug discovery, exhibiting potent antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides an in-depth analysis of the biological activities of these derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to support researchers and drug development professionals.

Introduction to Pyrrole Derivatives in Drug Discovery

Pyrroles are five-membered aromatic heterocyclic compounds that are central to vital biological molecules such as heme, chlorophyll, and vitamin B12.[1] This fundamental role in nature has inspired chemists to explore synthetic pyrrole derivatives for therapeutic applications. These derivatives have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[2][3][4] The core structure of this compound offers a versatile platform for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity.

Anticancer Activity of Pyrrole Derivatives

Several classes of pyrrole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.[5]

Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effect of pyrrole compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[6][7] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and programmed cell death (apoptosis).[2][3] For instance, certain alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis.

Another targeted approach involves the inhibition of tumor-associated carbonic anhydrase isoforms. A novel spiro-acenaphthylene tethered-[1][2][8]-thiadiazole derivative demonstrated significant and selective efficacy against renal, colon, and melanoma cancer cell lines by inhibiting human carbonic anhydrase isoforms hCA IX and XII, leading to G1 phase arrest.[9]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxicity of selected pyrrole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Spiro-Thiadiazole Pyrrole Derivatives [9]

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Standard (Doxorubicin) IC50 (µM) |

| Compound 1 | RXF 393 | Renal | 7.01 ± 0.39 | 13.54 ± 0.82 |

| HT29 | Colon | 24.3 ± 1.29 | 13.50 ± 0.71 | |

| LOX IMVI | Melanoma | 9.55 ± 0.51 | 6.08 ± 0.32 | |

| WI 38 | Normal Fibroblast | 46.20 ± 2.59 | 18.13 ± 0.93 |

Table 2: Antiproliferative Activity of a Tannin Extract Containing this compound [10]

| Cell Line | Cell Type | IC50 (µg/mL) | Standard (Simvastatin) IC50 (µg/mL) |

| RAW 264.7 | Macrophage | 9.84 ± 0.11 | 14.45 ± 0.2 |

| THP-1 | Monocyte | 10.29 ± 0.01 | Not specified |

Signaling Pathway for Kinase Inhibition-Induced Apoptosis

The diagram below illustrates a generalized pathway where a pyrrole derivative inhibits receptor tyrosine kinases (RTKs) like EGFR and VEGFR, leading to the disruption of downstream signaling and the activation of the apoptotic cascade.

Antimicrobial Activity of Pyrrole Derivatives

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.

Inhibition of Mycobacterial MmpL3

A particularly promising area of research is the development of pyrrole-2-carboxamides as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[11] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for exporting trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane.[1][8][12] By inhibiting MmpL3, these compounds block the formation of the protective mycolic acid layer, leading to bacterial death.[13] This novel mechanism of action makes them effective against drug-resistant tuberculosis strains.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives against bacterial and fungal pathogens.

Table 3: Anti-Tuberculosis Activity of Pyrrole-2-Carboxamide MmpL3 Inhibitors [11]

| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) |

| 16 | < 0.016 | > 64 |

| 17 | < 0.016 | > 64 |

| 18 | < 0.016 | > 64 |

| 19 | 0.031 | > 64 |

Table 4: Antibacterial Activity of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides [14]

| Compound ID | K. pneumoniae MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. Typhi MIC (µg/mL) |

| 4a | 6.35 | 12.5 | 25 | 50 |

| 4c | 5.34 | 12.5 | 25 | 50 |

| 4f | 2.54 | 6.35 | 12.5 | 25 |

| 4g | 1.89 | 3.56 | 6.35 | 12.5 |

| 4h | 1.56 | 2.54 | 5.34 | 6.35 |

| 4i | 1.02 | 1.56 | 3.56 | 6.35 |

| 4j | 1.89 | 3.56 | 6.35 | 12.5 |

| Gentamicin | 0.52 | 0.52 | 1.04 | 2.08 |

| Ciprofloxacin | 0.26 | 0.52 | 0.52 | 1.04 |

Table 5: Antifungal Activity of a Crude Extract Containing this compound [15]

| Fungal Pathogen | MIC (µg/mL) |

| C. gloeosporioides | 1.563 |

| F. graminearum | 3.125 |

| Foc TR4 | 6.25 |

Mechanism of MmpL3 Inhibition

The diagram below illustrates the role of MmpL3 in the mycobacterial cell wall synthesis and how its inhibition by pyrrole derivatives disrupts this vital process.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrrole derivatives, based on established protocols.

General Synthesis of Pyrrole-2-Carboxamide Derivatives[11][14]

This protocol describes a standard amide coupling reaction to synthesize pyrrole-2-carboxamides from a pyrrole-2-carboxylic acid precursor.

Protocol Steps:

-

Reaction Setup: To a solution of the appropriate pyrrole-2-carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction: Stir the mixture at room temperature overnight (approximately 12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the final carboxamide derivative.

MTT Assay for In Vitro Cytotoxicity[8][16]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution, and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Broth Microdilution for MIC Determination[12][14]

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Steps:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

Derivatives based on the this compound scaffold represent a highly versatile and potent class of compounds with significant therapeutic potential. The data presented herein highlight their efficacy as both anticancer and antimicrobial agents, with specific derivatives showing nanomolar to low-micromolar activity against challenging targets like drug-resistant tuberculosis and various cancer cell lines. The detailed protocols and mechanistic diagrams provide a valuable resource for the scientific community, aiming to facilitate further research and accelerate the development of novel pyrrole-based therapeutics. Continued exploration of the structure-activity relationships within this chemical class is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. phcogres.com [phcogres.com]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Newly Isolated Streptomyces sp. JBS5-6 as a Potential Biocontrol Agent to Control Banana Fusarium Wilt: Genome Sequencing and Secondary Metabolite Cluster Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpyrrole-2-carboxylate, a versatile heterocyclic compound, serves as a pivotal scaffold in the field of medicinal chemistry. Its structural framework is amenable to diverse chemical modifications, rendering it a valuable starting material for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound as a core structure in the development of novel therapeutic agents. We delve into its role in the generation of compounds with antitubercular, anti-inflammatory, and anticancer properties, supported by quantitative bioactivity data. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visual representations of key signaling pathways to facilitate a deeper understanding of the mechanisms of action of its derivatives.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions, making it convenient for handling and storage in a laboratory setting. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 37619-24-2 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | |

| SMILES | CN1C=CC=C1C(=O)OC | [1] |

Synthesis of this compound

While various methods exist for the synthesis of pyrrole derivatives, a common and effective route to this compound involves the N-methylation of its precursor, methyl pyrrole-2-carboxylate.

Experimental Protocol: N-methylation of Methyl pyrrole-2-carboxylate

This protocol describes a general method for the N-methylation of pyrrole-2-carboxylates, which can be adapted for the synthesis of the title compound. The reaction typically requires a strong base to deprotonate the pyrrole nitrogen, followed by the addition of a methylating agent.

Materials:

-

Methyl pyrrole-2-carboxylate

-

Strong base (e.g., Sodium hydride (NaH), Potassium hydroxide (KOH))

-

Methylating agent (e.g., Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of methyl pyrrole-2-carboxylate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of a strong base portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the methylating agent dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

Applications in Medicinal Chemistry

The true value of this compound in medicinal chemistry lies in its role as a versatile scaffold for the synthesis of a multitude of derivatives with potent biological activities. The following sections highlight its application in key therapeutic areas.

Antitubercular Activity

Derivatives of the this compound core have shown significant promise as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.

The following table summarizes the in vitro activity of representative pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv.

| Compound | R Group | MIC (μg/mL) | Cytotoxicity (IC₅₀, μM) | Reference |

| 1 | Cyclohexyl | >32 | >64 | [2] |

| 5 | Adamantyl | 0.3 | >64 | [2] |

| 12 | (N-methyl) | 3.7 | >64 | [2] |

| 28 | 2-chloropyridin-5-yl | <0.016 | >64 | [2] |

The inhibition of MmpL3 disrupts the transport of trehalose monomycolate (TMM) across the inner membrane of mycobacteria, a critical step in the biosynthesis of the mycolic acid-containing outer membrane. This disruption ultimately leads to bacterial cell death.

Caption: Mechanism of MmpL3 Inhibition by Pyrrole Derivatives.

Anti-inflammatory and Anticancer Activity

The pyrrole scaffold is also a key feature in the design of potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is often upregulated in inflammatory conditions and various cancers, playing a crucial role in the production of prostaglandins that mediate pain, inflammation, and tumor growth.

The following table presents the COX-2 inhibitory activity and selectivity of representative pyrrole derivatives.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | >10 | 0.04 | >250 | |

| Kuwanon G | >100 | 1.83 | >54.6 | [3] |

| Kuwanon H | >100 | 2.17 | >46.1 | [3] |

Inhibition of the COX-2 enzyme blocks the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation and can promote cancer cell proliferation, survival, and angiogenesis.

Caption: COX-2 Signaling Pathway and Inhibition.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of compounds derived from this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture (e.g., cancer cell lines, normal cell lines)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability relative to the untreated control.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

COX assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Test compounds

-

Known COX-1 and COX-2 inhibitors (for positive controls)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

In a 96-well plate, add the COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a 100% activity control.

-

Pre-incubate the plate to allow the inhibitors to interact with the enzymes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

-

Calculate the rate of the reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

MmpL3 Inhibition Assay (Whole-Cell Radiolabeling)

This assay assesses the ability of a compound to inhibit the function of MmpL3 by measuring the accumulation of its substrate, TMM, within whole mycobacterial cells.

Materials:

-

Mycobacterium species (e.g., M. smegmatis or M. tuberculosis) culture

-

[¹⁴C]-Acetic acid (or another suitable radiolabeled precursor for mycolic acid synthesis)

-

Test compounds

-

Solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

Grow a culture of the mycobacterial strain to mid-log phase.

-

Add the test compound at the desired concentration and incubate for a short period.

-

Add the radiolabeled precursor (e.g., [¹⁴C]-acetic acid) to the culture and incubate for a period that allows for lipid synthesis and transport.

-

Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

-

Extract the total lipids from the cell pellet using appropriate organic solvents.

-

Normalize the lipid extracts based on the optical density of the culture or total protein content.

-

Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate the different lipid species (including TMM).

-

Visualize and quantify the radiolabeled lipids (specifically TMM) using a phosphorimager or by autoradiography. An accumulation of TMM in treated cells compared to untreated controls indicates inhibition of MmpL3.

Conclusion

This compound is a foundational building block in medicinal chemistry, providing a versatile and readily modifiable scaffold for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of potent antitubercular compounds targeting MmpL3, as well as selective COX-2 inhibitors with potential applications in anti-inflammatory and anticancer therapies. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective drugs to address a range of unmet medical needs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting and evolving field.

References

- 1. This compound | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Unveiling a Niche Heterocycle: A Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of Methyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While its direct involvement in signaling pathways is not extensively documented in publicly available literature, its structural motif is a key component in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of its potential applications.

Physicochemical Properties

This compound, with the CAS number 37619-24-2, is a derivative of pyrrole, a five-membered aromatic heterocycle. Its fundamental properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | White powder |

| Melting Point | 74-78 °C |

| Boiling Point | 230.3 °C at 760 mmHg |

| CAS Number | 37619-24-2 |

Historical Synthesis and Discovery

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis falls under well-established organic chemistry principles. The historical development of this compound is intertwined with the broader exploration of pyrrole chemistry. Two primary synthetic routes are plausible and have been established for analogous compounds.

N-Methylation of Methyl 2-pyrrolecarboxylate

A common and direct method for the synthesis of N-alkylated pyrroles involves the deprotonation of the pyrrole nitrogen followed by alkylation. In the case of this compound, this would involve the N-methylation of its precursor, Methyl 2-pyrrolecarboxylate. This reaction typically employs a base to deprotonate the acidic N-H of the pyrrole ring, creating a nucleophilic pyrrolide anion, which then reacts with a methylating agent.

Experimental Protocol: N-Methylation

A general procedure for the N-methylation of a pyrrole derivative is as follows:

-

To a solution of Methyl 2-pyrrolecarboxylate in a suitable aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate (K₂CO₃) is added.

-

A methylating agent, typically methyl iodide (CH₃I), is then added to the suspension.

-

The reaction mixture is stirred, often with heating (reflux), for a period of time until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Fischer-Speier Esterification of 1-Methylpyrrole-2-carboxylic Acid

Another classical and widely used method for the synthesis of esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5][6] For the synthesis of this compound, this would entail the esterification of 1-Methylpyrrole-2-carboxylic acid with methanol.

Experimental Protocol: Fischer-Speier Esterification

A general procedure for the Fischer-Speier esterification is as follows:

-

1-Methylpyrrole-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution.

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, can also be employed to increase the yield.

-

After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to give the crude ester, which is then purified by distillation or chromatography.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not widely reported, the pyrrole-2-carboxylate scaffold is a common feature in many biologically active compounds.[7][8] It serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, related pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for developing new treatments for tuberculosis.[9] Furthermore, a derivative, 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride, is noted as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[10]

The logical progression from a simple building block like this compound to a potential drug candidate involves several stages of chemical modification and biological testing.

Conclusion

This compound is a foundational building block in the vast field of heterocyclic chemistry. While its own discovery is not marked by a single seminal publication, its synthesis relies on robust and well-understood organic reactions. Its importance lies in its potential as a precursor for the synthesis of more complex and biologically active molecules. For researchers in drug development, this compound represents a versatile starting point for the exploration of new therapeutic agents, particularly those leveraging the privileged pyrrole scaffold. Further investigation into the biological activities of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. This compound | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]